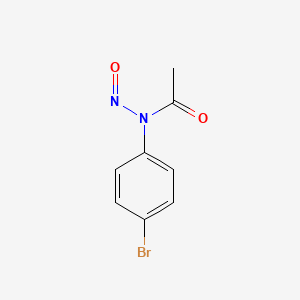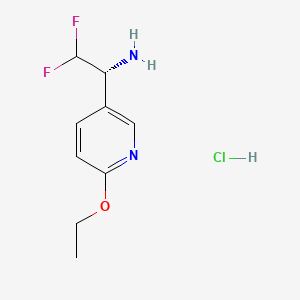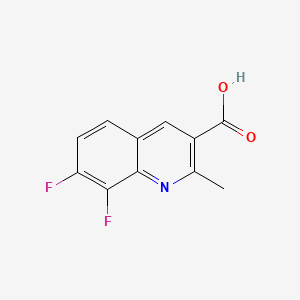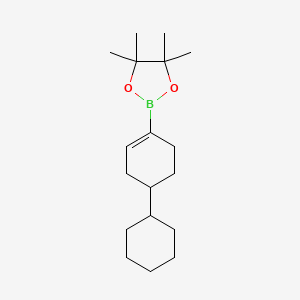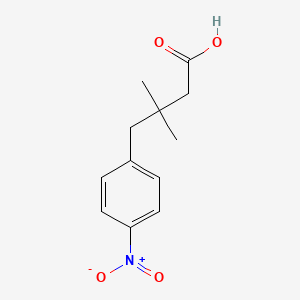
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone, which is further substituted with two methyl groups at the 3-position. The molecular formula of this compound is C12H15NO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,3-dimethylbutanoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3,3-Dimethyl-4-(4-aminophenyl)butanoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Esterification: Methyl or ethyl esters of this compound.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylbutanoic acid: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33209-64-2 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,8-11(14)15)7-9-3-5-10(6-4-9)13(16)17/h3-6H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
DJHDFMZFVVNZCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


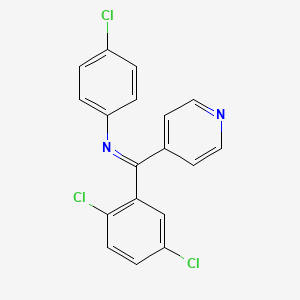
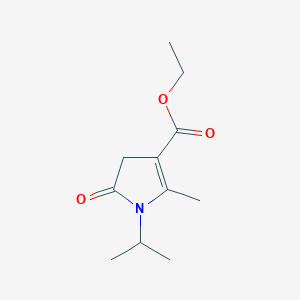
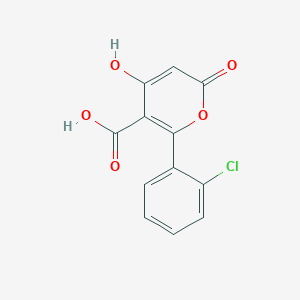

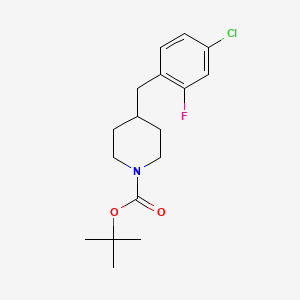
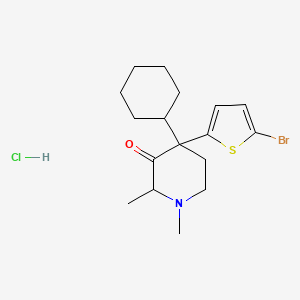
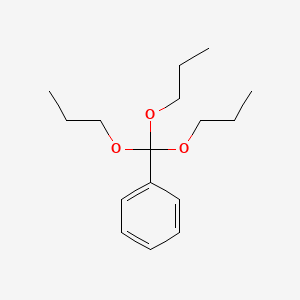

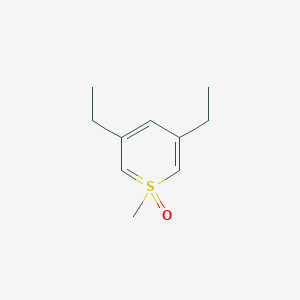
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
